1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate
Overview
Description
1-Methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl group and a sulfonate ester, which can impart unique chemical and biological properties.
Preparation Methods
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with formic acid can yield benzimidazole.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the nitrogen atom.
Sulfonation: The final step involves the reaction of the methylated benzimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, where nucleophiles such as amines or thiols can replace the sulfonate group to form new derivatives.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Biological Studies: It can be employed in studies investigating the biological activity of benzimidazole derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including dyes and functional materials.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazole: The parent compound without any substituents.
2-Methyl-1H-benzo[d]imidazole: A derivative with a methyl group at the 2-position.
1H-benzo[d]imidazol-2-yl 4-methylbenzenesulfonate: A similar compound with the sulfonate ester at the 2-position of the benzimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-3-6-13(7-4-11)21(18,19)20-12-5-8-15-14(9-12)16-10-17(15)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCAPPUETCJPSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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